Cas no 721970-37-2 (N-Methyl Moxifloxacin)

N-Methyl Moxifloxacin is a synthetic fluoroquinolone derivative with enhanced antibacterial properties, structurally modified from moxifloxacin to improve pharmacokinetic performance. Its key advantages include broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens, due to its mechanism of inhibiting DNA gyrase and topoisomerase IV. The N-methyl modification enhances solubility and bioavailability, facilitating improved tissue penetration and sustained therapeutic concentrations. This compound exhibits stability under physiological conditions and demonstrates reduced susceptibility to common resistance mechanisms. Its optimized structure ensures potent efficacy in treating respiratory, skin, and intra-abdominal infections, making it a valuable candidate for further pharmaceutical development.
N-Methyl Moxifloxacin structure
N-Methyl Moxifloxacin structure
商品名:N-Methyl Moxifloxacin
CAS番号:721970-37-2
MF:C22H27ClFN3O4
メガワット:451.91888833046
MDL:MFCD30343889
CID:2197622
PubChem ID:71287253

N-Methyl Moxifloxacin 化学的及び物理的性質

名前と識別子

    • N-methyl moxifloxacin hydrochloride
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-2-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • N-METHYL MOXIFLOXACIN HCL
    • 7-[(4As,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-
    • N-Methyl Moxifloxacin
    • CS-0165606
    • 1-Methylmoxifloxacin
    • MOXIFLOXACIN HYDROCHLORIDE IMPURITY F [EP IMPURITY]
    • L6A9I06SUK
    • DTXSID501101197
    • Moxifloxacin hydrochloride impurity F [EP]
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-1-methyl-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
    • 721970-37-2
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo(3,4-b)pyridin-6(2H)-yl)-4-oxo-3-quinolinecarboxylic acid
    • SCHEMBL14749181
    • UNII-L6A9I06SUK
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (Moxifloxacin Impurity)
    • MDL: MFCD30343889
    • インチ: 1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17-;/m0./s1
    • InChIKey: SOXNUCVGASNEEU-XHXSRVRCSA-N
    • ほほえんだ: Cl.FC1=CC2C(C(C(=O)O)=CN(C=2C(=C1N1C[C@H]2[C@@H](CCCN2C)C1)OC)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 415.19073448g/mol
  • どういたいしつりょう: 415.19073448g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.3
  • 疎水性パラメータ計算基準値(XlogP): 1.1

N-Methyl Moxifloxacin セキュリティ情報

N-Methyl Moxifloxacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM553742-300mg
N-Methyl Moxifloxacin
721970-37-2 95%
300mg
$646 2023-01-02
eNovation Chemicals LLC
Y0995973-100mg
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
721970-37-2 95%
100mg
$700 2024-08-02
TRC
M221824-100mg
N-Methyl Moxifloxacin
721970-37-2
100mg
$ 184.00 2023-09-07
eNovation Chemicals LLC
Y0995973-100mg
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
721970-37-2 95%
100mg
$2000 2025-02-24
TRC
M221824-50mg
N-Methyl Moxifloxacin
721970-37-2
50mg
$ 115.00 2023-09-07
A2B Chem LLC
AH21566-100mg
N-Methyl moxifloxacin hcl
721970-37-2 98%
100mg
$888.00 2024-04-19
Chemenu
CM553742-250mg
N-Methyl Moxifloxacin
721970-37-2 95%
250mg
$558 2024-07-24
Aaron
AR00FHM2-500mg
N-Methyl Moxifloxacin Hydrochloride
721970-37-2 95%
500mg
$987.00 2025-02-13
eNovation Chemicals LLC
Y0995973-100mg
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
721970-37-2 95%
100mg
$2000 2025-02-27
TRC
M221824-10mg
N-Methyl Moxifloxacin
721970-37-2
10mg
$ 52.00 2023-09-07

N-Methyl Moxifloxacin 関連文献

Related Articles

  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025

N-Methyl Moxifloxacinに関する追加情報

Professional Introduction to N-Methyl Moxifloxacin (CAS No. 721970-37-2)

N-Methyl Moxifloxacin, with the chemical formula C21H22FN3O6 and CAS number 721970-37-2, is a significant derivative of the well-known fluoroquinolone antibiotic, moxifloxacin. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique pharmacological properties and potential therapeutic applications. The introduction of a methyl group at the N-position of moxifloxacin not only modifies its chemical structure but also imparts distinct biological activities that make it a subject of extensive research and development.

The synthesis of N-Methyl Moxifloxacin involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of moxifloxacin at the N-position, which is achieved through nucleophilic substitution reactions. These reactions are often catalyzed by transition metal complexes or organic bases, depending on the specific synthetic route employed. The choice of catalyst and solvent can significantly influence the yield and purity of the final product, making optimization a critical step in the synthesis process.

In recent years, N-Methyl Moxifloxacin has been studied for its potential as an antimicrobial agent with enhanced efficacy against certain resistant bacterial strains. Research has shown that this derivative exhibits improved binding affinity to bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, N-Methyl Moxifloxacin effectively disrupts bacterial cell division and leads to cell death. This mechanism of action makes it particularly effective against multidrug-resistant bacteria, which pose a significant challenge in clinical settings.

One of the most compelling aspects of N-Methyl Moxifloxacin is its potential to overcome existing limitations associated with fluoroquinolones. Traditional fluoroquinolones have been associated with side effects such as musculoskeletal toxicity and central nervous system disturbances. Studies on N-Methyl Moxifloxacin suggest that these side effects may be mitigated or reduced due to alterations in its pharmacokinetic profile. This has opened up new avenues for developing safer and more effective antibiotics that can be used in a broader range of clinical scenarios.

The pharmacokinetic properties of N-Methyl Moxifloxacin have been extensively evaluated in preclinical studies. These studies have demonstrated that the compound exhibits prolonged half-life and improved bioavailability compared to its parent compound, moxifloxacin. This extended duration of action could potentially reduce the frequency of dosing, making it more convenient for patients and improving compliance with treatment regimens. Additionally, the compound's ability to distribute widely throughout various tissues and fluids suggests that it may be effective in treating infections in both localized and systemic settings.

Recent advances in computational chemistry have also played a crucial role in understanding the structure-activity relationships (SAR) of N-Methyl Moxifloxacin. Molecular modeling studies have helped researchers identify key structural features that contribute to its antimicrobial activity. These insights have guided the design of novel derivatives with enhanced properties, such as improved solubility or reduced toxicity. By leveraging computational tools, scientists can accelerate the discovery process and identify promising candidates for further development.

The clinical potential of N-Methyl Moxifloxacin has not gone unnoticed by pharmaceutical companies, which have invested heavily in its development as a novel therapeutic agent. Several clinical trials are currently underway to evaluate its efficacy and safety in treating various infections caused by resistant bacteria. Preliminary results from these trials are promising, suggesting that N-Methyl Moxifloxacin could become a valuable addition to the armamentarium of antibiotics used to combat multidrug-resistant infections.

In conclusion, N-Methyl Moxifloxacin (CAS No. 721970-37-2) represents a significant advancement in antibiotic development due to its unique pharmacological properties and potential therapeutic applications. Its enhanced efficacy against resistant bacterial strains, improved pharmacokinetic profile, and reduced side effects make it an attractive candidate for treating a wide range of infections. As research continues to uncover new insights into its mechanism of action and optimize its synthetic pathways, N-Methyl Moxifloxacin is poised to play a crucial role in addressing the growing challenge of antibiotic resistance.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量